molecular formula C19H17N3O3S B2870564 N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-61-4

N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2870564
CAS No.: 898464-61-4
M. Wt: 367.42
InChI Key: LMRNTFKPLDLCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a complex polycyclic system based on the 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline scaffold , which is a privileged structure in pharmaceutical development. The molecule is further functionalized with a sulfonamide group linked to a 2-cyanophenyl moiety, a combination frequently explored in the design of targeted inhibitors . Its molecular architecture suggests potential for high-affinity binding to biological targets, making it a candidate for probing enzyme function or cellular pathways. Researchers can leverage this compound in the synthesis of novel molecules for investigating diseases such as cancer, inflammatory disorders, and neurodegenerative conditions . The presence of the sulfonamide group is a common feature in compounds that act as enzyme inhibitors, potentially targeting classes of proteins like kinases or inflammasome components . The 2-cyanophenyl substituent may enhance binding specificity and influence the compound's pharmacokinetic properties. As a key intermediate, it is invaluable for constructing diverse chemical libraries or optimizing lead compounds in hit-to-lead campaigns. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used for human or veterinary purposes.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c20-12-15-4-1-2-6-17(15)21-26(24,25)16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h1-2,4,6,10-11,21H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRNTFKPLDLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4C#N)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrido[3,2,1-ij]quinoline Derivatives

The hexahydropyrido[3,2,1-ij]quinoline core is shared with compounds such as N-(4-bromo-2-methylphenyl)-3-oxo-...sulfonamide () and N-[4-(trifluoromethyl)phenyl]-3-oxo-...sulfonamide (). These analogs differ in their N-aryl substituents but retain the sulfonamide group and ketone functionality. The rigidity of the bicyclic system likely enhances target binding by reducing conformational entropy .

Pyrroloquinolone vs. Pyridoquinolone Systems

describes N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, which feature a tetrahydropyridine ring annelated to a hydroxyquinolone core. In contrast, the target compound lacks a hydroxy group, which may enhance lipophilicity and tissue distribution .

Substituent Effects on Pharmacological and Physicochemical Properties

Table 1: Substituent Comparison of Key Analogs

Compound Name Substituent Key Properties Pharmacological Activity
Target Compound 2-cyanophenyl High electron-withdrawing effect; moderate solubility (logP ~3.2 estimated) Hypothesized diuretic/anti-inflammatory
N-(4-bromo-2-methylphenyl)-...sulfonamide 4-bromo-2-methylphenyl Bulky substituent; increased molecular weight (MW ~450 g/mol) Unknown
N-[4-(trifluoromethyl)phenyl]-...sulfonamide 4-(trifluoromethyl)phenyl High lipophilicity (logP ~3.8); strong electron-withdrawing effect Unknown
N-aryl-7-hydroxy-5-oxo-...carboxamides Varied aryl + 7-hydroxy Enhanced solubility (logP ~2.1); hydrogen-bonding capacity Confirmed diuretic activity
  • Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound may enhance binding to enzymes or receptors by polarizing the sulfonamide moiety, similar to the trifluoromethyl group in .
  • Solubility : The absence of a hydroxy group (cf. ) likely reduces aqueous solubility but improves membrane permeability.
  • Metabolic Stability: The cyano group may resist oxidative metabolism compared to bromo or trifluoromethyl substituents .

Pharmacokinetic and Bioavailability Considerations

Sulfonamide-containing compounds, such as those in , often exhibit favorable pharmacokinetic (PK) profiles due to their hydrogen-bonding capacity and moderate molecular weights. For example, MCC7840 (a sulfonamide with a hexahydro-s-indacenyl core) shows 85% oral bioavailability in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.